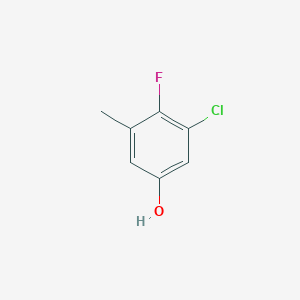

3-Chloro-4-fluoro-5-methylphenol

Description

Historical Context and Significance of Substituted Phenols in Chemical Science

The story of substituted phenols is deeply rooted in the history of organic chemistry. Phenol (B47542) itself, first isolated in 1834, quickly gained prominence for its antiseptic properties, famously utilized by Joseph Lister in his pioneering work on antiseptic surgery. nih.gov This early application highlighted the profound impact that modifying the basic phenol structure could have on a molecule's biological activity.

Substituted phenols are phenolic compounds with additional functional groups attached to the benzene (B151609) ring. wisdomlib.org The nature and position of these substituents dramatically influence the physical, chemical, and biological properties of the resulting molecule. oregonstate.edu For instance, the acidity of the phenolic hydroxyl group is significantly affected by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. libretexts.org This ability to tune the molecule's properties has made substituted phenols invaluable building blocks in organic synthesis. wisdomlib.orgoregonstate.edu They serve as crucial starting materials for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. oregonstate.edu

The chlorination of phenols, in particular, has been a subject of extensive study. Early research focused on developing selective methods to control the position of chlorination, as different isomers can exhibit vastly different activities and applications. mdpi.com This pursuit of regioselectivity underscores the importance of precise structural control in the synthesis of substituted phenols.

Rationale for Targeted Investigation of 3-Chloro-4-fluoro-5-methylphenol

The specific interest in this compound stems from its unique combination of substituents on the phenol ring: a chlorine atom, a fluorine atom, and a methyl group (a cresol (B1669610) derivative). This trifecta of functional groups suggests a complex interplay of electronic and steric effects that can lead to novel properties and reactivity.

The presence of halogens, specifically chlorine and fluorine, is known to significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govnih.gov Fluorine, in particular, is often incorporated into pharmaceutical candidates to enhance their metabolic stability and binding affinity. The methyl group, which classifies the compound as a cresol, can also influence its biological activity and physical properties.

The specific substitution pattern of this compound is of particular interest to researchers. The relative positions of the chloro, fluoro, and methyl groups on the aromatic ring create a distinct electronic and steric environment that can influence its reactivity and potential applications. Researchers are often motivated to synthesize and study such specifically substituted molecules to understand fundamental structure-activity relationships and to explore their potential as scaffolds for the development of new materials or biologically active agents.

Overview of Current Research Trajectories Involving Halogenated Cresols and Phenols

Current research on halogenated cresols and phenols is diverse and spans multiple disciplines. A significant area of focus is in the development of new synthetic methodologies to achieve highly specific and controlled halogenation of phenolic compounds. oregonstate.edugoogle.com This is crucial for accessing novel structures with desired properties and for the efficient production of commercially important chlorinated phenols. mdpi.com

In the realm of medicinal chemistry, halogenated phenols and cresols are continuously being explored for their potential as therapeutic agents. For example, derivatives of thymol, a naturally occurring phenol, have been investigated for their antimicrobial properties. One such derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr This highlights the potential of halogenation to enhance the biological activity of known phenolic compounds.

Furthermore, halogenated phenols are subjects of study in environmental science, particularly concerning their fate and transport in the environment. Research in this area investigates the degradation of these compounds, which can be persistent environmental pollutants. rsc.org Understanding their interactions with other substances, such as humic matter, is also an active area of investigation. nih.gov

The photochemical properties of phenols and their derivatives are also gaining increasing attention. Phenolates, the conjugate bases of phenols, can act as potent reducing agents upon light excitation, enabling their use in photochemically triggered reactions and as photocatalysts in organic synthesis. researchgate.net The introduction of halogens can further modulate these photochemical properties, opening up new avenues for synthetic applications.

Chemical Compound Information

| Compound Name |

| This compound |

| 4-Chloro-2-isopropyl-5-methylphenol |

| 4-chloro-3,5-dimethylphenol |

| 4-chlorophenol |

| 3,4-dichloronitrobenzene |

| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene |

| 3-chloro-4-(4′-chlorophenoxy)aminobenzene |

| 3,5-diiodosalicylic acid |

| N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |

| 3-chlorophenol |

| 3,5-dichlorophenol |

| 2,4-dichlorophenol |

| 2,4,6-trichlorophenol |

| 2,4,6-trifluorophenol |

| 4-chloro-3-fluorophenol |

| 3-chloro-4-methylphenol |

| 3-chloro-5-fluorophenol |

| 3-chloro-2-methylphenol |

| 4-chloro-3-methyl phenol |

| 2-chloro-5-hydroxytoluene |

| 3,5-dimethylphenol |

| m-cresol |

| Thymol |

| Picric acid |

| Cyclohexanol |

Chemical Data Table

Here are the available physicochemical properties for this compound:

| Property | Value |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| InChI | InChI=1S/C7H6ClFO/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |

| InChIKey | MQUKZLZHTFOBCN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1F)Cl)O |

| Predicted XlogP | 2.7 |

| Monoisotopic Mass | 160.00912 Da |

Data sourced from PubChem. uni.lu

Structure

2D Structure

3D Structure

Properties

CAS No. |

1784533-88-5 |

|---|---|

Molecular Formula |

C7H6ClFO |

Molecular Weight |

160.57 g/mol |

IUPAC Name |

3-chloro-4-fluoro-5-methylphenol |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |

InChI Key |

MQUKZLZHTFOBCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 4 Fluoro 5 Methylphenol

Chemo- and Regioselective Synthesis Routes to 3-Chloro-4-fluoro-5-methylphenol

The arrangement of substituents on the target molecule, this compound, necessitates synthetic routes that can overcome the inherent directing effects of the functional groups already present on the aromatic ring. The hydroxyl (-OH) group is a potent ortho, para-director, the methyl (-CH3) group is a weaker ortho, para-director, and the fluorine (-F) atom is a deactivating ortho, para-director. libretexts.orglibretexts.orgmasterorganicchemistry.com The interplay of these electronic and steric factors makes the regioselective introduction of the final chlorine atom a complex task.

Multi-Step Organic Synthesis Strategies

A plausible multi-step synthesis of this compound would likely commence with a commercially available, appropriately substituted phenol (B47542). One logical starting material is 4-fluoro-3-methylphenol (B1301873). weimiaobio.comnih.govsigmaaldrich.comoakwoodchemical.com The primary challenge then becomes the regioselective chlorination at the C3 position, which is ortho to the hydroxyl group and meta to the methyl group.

Traditional electrophilic chlorination of 4-fluoro-3-methylphenol using agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) would likely result in a mixture of isomers, with the major product dictated by the strong ortho, para-directing influence of the hydroxyl group. This would lead to chlorination at the positions ortho and para to the hydroxyl group. youtube.com To achieve the desired 3-chloro isomer, a blocking group strategy might be employed. For instance, the more reactive ortho position (C5) could be temporarily blocked, for example, by sulfonation, to direct the chlorination to the desired C3 position. Subsequent removal of the blocking group would yield the target molecule.

Another multi-step approach could involve starting from a different precursor, such as 3-fluoro-5-methylaniline. Diazotization of the amino group followed by a Sandmeyer-type reaction could introduce the chloro substituent. Subsequent conversion of the amino group to a hydroxyl group, for instance via another diazotization followed by hydrolysis, would yield the final product. However, such a route can be lengthy and may involve harsh reagents.

A patent for the preparation of 3-chloro-4-fluoroaniline (B193440) from 3-chloro-4-fluoronitrobenzene (B104753) highlights a potential, albeit indirect, related synthesis. youtube.com This suggests that functional group interconversion on a pre-halogenated ring system is a viable strategy in the synthesis of related compounds.

Direct Functionalization Approaches

Direct C-H functionalization offers a more atom-economical and efficient route to substituted phenols. Current time information in Bangalore, IN.rsc.org In the context of synthesizing this compound, this would involve the direct and selective chlorination of 4-fluoro-3-methylphenol. The key to this approach lies in overcoming the inherent regioselectivity of electrophilic aromatic substitution.

The use of specific chlorinating agents and reaction conditions can influence the regiochemical outcome. For instance, N-chlorosuccinimide (NCS) is a milder and more selective chlorinating agent compared to chlorine gas. scientificupdate.com The choice of solvent can also play a crucial role in modulating reactivity and selectivity.

Recent advances in catalyst-controlled C-H functionalization provide a promising avenue for the direct synthesis of this compound. These methods utilize catalysts to override the innate directing effects of the substituents on the aromatic ring, thereby enabling the formation of less favored isomers. scientificupdate.comnsf.govacs.orgnih.govresearchgate.netscientificupdate.com

Catalytic Approaches in the Synthesis of this compound

Catalysis offers a powerful tool to enhance the efficiency and selectivity of chemical transformations, including the synthesis of halogenated phenols. Both homogeneous and heterogeneous catalytic systems can be envisioned for the preparation of this compound.

Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity under mild conditions. For the regioselective chlorination of phenols, several organocatalytic systems have been developed. For example, thiourea-based catalysts have been shown to direct the chlorination of phenols to the ortho position with high selectivity when using N-chlorosuccinimide (NCS) as the chlorine source. scientificupdate.com By tuning the structure of the thiourea (B124793) catalyst, it is possible to favor either ortho or para chlorination. scientificupdate.com A selenoether catalyst has also been reported for the highly efficient ortho-selective chlorination of phenols, achieving selectivities of up to >20:1 (ortho:para). nsf.govnih.govresearchgate.net

The proposed mechanism for this ortho-selectivity often involves hydrogen bonding between the phenolic hydroxyl group and the catalyst, which positions the chlorinating agent for a directed electrophilic attack at the ortho position. While these studies have not specifically reported the use of 4-fluoro-3-methylphenol as a substrate, the principles could be applied to achieve the desired 3-chloro isomer.

Below is a table summarizing some homogeneous catalytic systems for regioselective phenol chlorination:

| Catalyst Type | Chlorinating Agent | Predominant Isomer | Reference |

|---|---|---|---|

| Bis-thiourea | N-Chlorosuccinimide (NCS) | ortho | scientificupdate.com |

| Phosphine sulfide | N-Chlorosuccinimide (NCS) | para | |

| Selenoether | N-Chlorosuccinimide (NCS) | ortho | nsf.govnih.govresearchgate.net |

| Ammonium Salt | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | ortho | scientificupdate.com |

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and recyclability, contributing to more sustainable processes. For the synthesis of halogenated phenols, various solid catalysts have been explored.

Metal-organic frameworks (MOFs) supporting palladium nanoparticles have been developed for directed C-H activation and halogenation reactions. diva-portal.org These catalysts have shown high conversion and selectivity under mild conditions. While often used for directing groups other than hydroxyl, the concept of a solid-supported catalyst for regioselective halogenation is promising.

Electrochemical methods using heterogeneous catalysts also represent a green approach. For instance, the electrochemical halogenation of phenol using a chromium-based catalyst has been demonstrated to be an efficient and sustainable method for producing halogenated phenols. globalscientificjournal.com This method avoids the use of harsh chemical reagents and reduces the generation of hazardous byproducts.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgtaylorfrancis.comrsc.orgroyalsocietypublishing.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. monash.edu Direct C-H functionalization approaches are inherently more atom-economical than multi-step syntheses that involve the use of blocking groups or functional group interconversions.

Use of Safer Chemicals and Solvents: The use of hazardous reagents and solvents should be minimized. For example, replacing highly toxic chlorine gas with N-chlorosuccinimide (NCS) as the chlorinating agent is a step towards a greener process. scientificupdate.com Similarly, avoiding chlorinated solvents in favor of more environmentally benign alternatives like heptane (B126788) or conducting reactions in water or under solvent-free conditions is preferred. rsc.orgresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. scientificupdate.comnsf.govacs.orgnih.govresearchgate.netscientificupdate.comdiva-portal.orgsci-hub.se Catalysts can enable reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and the formation of byproducts. The development of recyclable heterogeneous catalysts is particularly beneficial from a green chemistry perspective. diva-portal.orgsci-hub.se

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Catalytic methods often allow for milder reaction conditions compared to traditional methods. scientificupdate.comnsf.govdiva-portal.org

Renewable Feedstocks: While not directly applicable to the synthesis from petrochemical-derived starting materials, the broader principles of green chemistry encourage the exploration of bio-based routes to chemical intermediates.

The application of these principles can lead to a more sustainable and environmentally friendly synthesis of this compound.

Atom Economy and Waste Minimization in Synthetic Pathways

The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a fundamental principle of green chemistry. primescholars.comrsc.org Traditional multi-step syntheses of complex molecules like this compound often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of numerous byproducts.

Designing synthetic routes with high atom economy is crucial for minimizing waste. Addition reactions, such as catalytic hydrogenation and Diels-Alder reactions, are prime examples of atom-economical processes as they, in principle, incorporate all reactant atoms into the final product. jocpr.com For the synthesis of substituted phenols, catalytic C-H functionalization represents a powerful strategy to improve atom economy by avoiding the pre-functionalization of starting materials. acs.org

While a specific, highly atom-economical synthesis for this compound is not yet established in the literature, theoretical pathways can be designed to maximize this metric. For example, a hypothetical synthesis starting from a simpler phenol and introducing the chloro, fluoro, and methyl groups via catalytic, addition-based reactions would be far more atom-economical than a multi-step route involving protecting groups and stoichiometric reagents.

The following table provides a comparative analysis of the atom economy for different types of reactions, highlighting the principles that could guide the development of a greener synthesis for this compound.

| Reaction Type | General Atom Economy | Byproducts | Relevance to Phenol Synthesis |

| Addition Reactions (e.g., Hydrogenation) | High (often 100%) jocpr.com | Typically none. jocpr.com | Potential for reducing functional groups in precursors. |

| Pericyclic Reactions (e.g., Diels-Alder) | High (often 100%) nih.gov | Typically none. nih.gov | Building the aromatic ring system efficiently. |

| Substitution Reactions (e.g., Halogenation) | Moderate to Low | Stoichiometric byproducts are common. | Necessary for introducing chloro and fluoro groups, but catalyst choice is key. |

| Elimination Reactions | Low | Generation of small molecules as waste. | Often unavoidable in classical aromatic synthesis. |

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in green synthesis. rsc.org By grinding solid reactants together, often in the absence of a solvent (neat grinding) or with only a small amount of liquid (liquid-assisted grinding), chemical transformations can be achieved that are often faster, more efficient, and more environmentally friendly than their solution-based counterparts. rsc.org

The application of mechanochemistry to the synthesis of functionalized aromatic compounds is a growing area of research. For instance, the synthesis of aromatic sulfonamides has been successfully achieved through a mechanochemical palladium-catalyzed three-component reaction. rsc.org This demonstrates the potential of mechanochemistry to facilitate complex bond formations in the solid state.

While the direct mechanochemical synthesis of this compound has not been reported, the principles can be applied to its potential synthesis. A hypothetical mechanochemical route could involve the grinding of a suitable phenol precursor with a halogenating agent in a ball mill. This approach could significantly reduce solvent waste and potentially lead to different reactivity and selectivity compared to traditional solution-phase reactions. The development of such a mechanochemical pathway would be a significant step towards a more sustainable manufacturing process for this and other polysubstituted phenols.

The table below summarizes the potential of mechanochemical synthesis for key reaction types relevant to the synthesis of this compound.

| Mechanochemical Reaction Type | Potential Advantages | Example Application |

| Halogenation | Solvent-free, potentially higher selectivity. | Direct chlorination and fluorination of a phenol precursor. |

| Condensation Reactions | Reduced reaction times, high yields. | Formation of precursors to the phenolic ring. |

| C-C Bond Formation | Access to novel structures, avoidance of harsh reagents. | Introduction of the methyl group onto the aromatic ring. |

Spectroscopic and Advanced Structural Elucidation of 3 Chloro 4 Fluoro 5 Methylphenol

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

The experimental IR and Raman spectra of 3-Chloro-4-fluoro-5-methylphenol exhibit characteristic absorption and scattering bands corresponding to the vibrations of its specific functional groups and the aromatic ring. While a dedicated spectrum for this exact compound is not publicly available, analysis of closely related structures like 4-chloro-3-methylphenol (B1668792) and other halogenated phenols allows for a detailed prediction of its spectral features. orientjchem.orgnist.gov

Key expected vibrational bands include:

O-H Vibrations: A prominent, often broad, stretching vibration (νOH) is expected in the high-frequency region of the IR spectrum, typically around 3500-3600 cm⁻¹. The in-plane bending (δOH) and out-of-plane bending (γOH) modes are anticipated at lower frequencies. orientjchem.org

C-H Vibrations: The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The methyl group (CH₃) exhibits characteristic symmetric and asymmetric stretching modes in the 2900-3050 cm⁻¹ range. orientjchem.org Methyl group bending deformations are also expected at lower wavenumbers. orientjchem.orgresearchgate.net

Phenyl Ring Vibrations: The carbon-carbon stretching vibrations (νC=C) within the phenyl ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. orientjchem.org The ring breathing mode, which is sensitive to the substitution pattern, is also a key diagnostic feature. orientjchem.orgresearchgate.net

C-X Vibrations: The stretching vibrations for the carbon-chlorine (νC-Cl) and carbon-fluorine (νC-F) bonds are expected in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretch typically appears in the range of 500-760 cm⁻¹, while the C-F stretch is found at higher wavenumbers, generally between 1000-1400 cm⁻¹. researchgate.net The C-O stretching vibration is expected around 1200-1300 cm⁻¹. orientjchem.org

To precisely assign the experimental vibrational bands, computational methods such as Density Functional Theory (DFT) are employed. orientjchem.orgresearchgate.net These calculations, often using basis sets like B3LYP/6-311G*, can predict the vibrational frequencies and intensities with a high degree of accuracy. nih.gov By calculating the Potential Energy Distribution (PED), each computed vibrational mode can be assigned to specific internal coordinates (stretches, bends, torsions) of the molecule. nih.gov This theoretical analysis is crucial for resolving ambiguities in complex spectra where vibrational modes may be coupled. nih.gov For substituted phenols, DFT calculations help in accurately assigning phenyl ring deformations and substituent-sensitive modes. orientjchem.orgdocumentsdelivered.com

Table 1: Expected Vibrational Frequencies for this compound This table is predictive, based on data from analogous compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| ν(OH) stretch | 3500 - 3600 | Hydroxyl |

| ν(C-H) stretch (aromatic) | 3000 - 3100 | Phenyl Ring |

| ν(C-H) stretch (methyl) | 2900 - 3050 | Methyl |

| ν(C=C) stretch | 1400 - 1600 | Phenyl Ring |

| δ(CH₃) bend | 1400 - 1485 | Methyl |

| ν(C-F) stretch | 1000 - 1400 | Fluoro |

| ν(C-O) stretch | 1200 - 1300 | Phenolic C-O |

| δ(OH) in-plane bend | ~1400 | Hydroxyl |

| γ(OH) out-of-plane bend | ~930 | Hydroxyl |

| ν(C-Cl) stretch | 500 - 760 | Chloro |

ν = stretching, δ = in-plane bending, γ = out-of-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms in this compound. Different NMR techniques provide complementary information about the proton, carbon, and halogen nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton, the two aromatic protons, and the methyl group protons. The hydroxyl proton (OH) will appear as a singlet with a chemical shift that can vary depending on solvent and concentration. The methyl group (CH₃) protons will also appear as a singlet, typically in the 2.2-2.4 ppm range, similar to related methylphenols. rsc.org The two non-equivalent aromatic protons will appear as doublets or more complex multiplets due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituents. The carbon atoms bonded to the electronegative fluorine, chlorine, and oxygen atoms will be significantly shifted downfield. For example, in 4-chlorophenol, the carbon bearing the chlorine atom appears around 125.5 ppm, while the carbon with the hydroxyl group is at 154.2 ppm. rsc.org The methyl carbon will appear upfield, typically around 20 ppm. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish the coupling relationships between the aromatic protons. NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space proximity, for instance, between the methyl protons and the adjacent aromatic proton, confirming the substitution pattern. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions are based on data from analogous compounds like 4-chlorophenol, 3-methylphenol, and 4-fluorophenol. rsc.orgrsc.org

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Ar-H (position 2) | 6.8 - 7.2 | d or dd | Coupled to adjacent Ar-H and ¹⁹F. |

| Ar-H (position 6) | 6.6 - 7.0 | d or dd | Coupled to adjacent Ar-H and ¹⁹F. |

| -OH | Variable | s (broad) | Dependent on solvent and concentration. |

| -CH₃ | 2.2 - 2.4 | s | |

| ¹³C NMR | |||

| C-OH (C1) | ~150-155 | ||

| C-H (C2) | ~115-125 | ||

| C-Cl (C3) | ~125-135 | ||

| C-F (C4) | ~155-160 | Large C-F coupling constant expected. | |

| C-CH₃ (C5) | ~135-140 | ||

| C-H (C6) | ~110-120 | ||

| -CH₃ | ~20 |

s = singlet, d = doublet, dd = doublet of doublets

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides valuable structural information. thermofisher.com Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, acquiring its spectrum is straightforward. thermofisher.com For this compound, a single ¹⁹F resonance is expected. Its chemical shift is highly sensitive to the electronic environment created by the adjacent chloro and methyl substituents. nih.gov The signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-6). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for subtle structural and electronic variations. thermofisher.com

³⁵Cl NMR: While less common for covalently bound chlorine due to the quadrupolar nature of both stable isotopes (³⁵Cl and ³⁷Cl), solid-state ³⁵Cl NMR can be a powerful tool. nih.gov The chemical shift and, more significantly, the quadrupolar coupling constant are extremely sensitive to the local electronic environment. nih.gov For a chlorine atom attached to an sp²-hybridized carbon in an aromatic ring, the isotropic chemical shift is expected to be in the range of 300 to 350 ppm. nih.gov This technique can provide unique information about the C-Cl bond character.

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. The PubChem entry for this compound lists a monoisotopic mass of 160.00912 Da. uni.lu

A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with about one-third the intensity, which is a definitive indicator of the presence of a single chlorine atom.

Common fragmentation pathways for phenols under electron ionization (EI) include the loss of a methyl radical (•CH₃) to form a stable ion, or the elimination of a molecule of carbon monoxide (CO) from the ring. Cleavage of the C-Cl and C-F bonds would also lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula. rsc.org

Table 3: Predicted Mass Spectrometry Data for this compound Data sourced from PubChem. uni.lu

| Adduct | Predicted m/z |

| [M]⁺ | 160.00857 |

| [M+H]⁺ | 161.01640 |

| [M+Na]⁺ | 182.99834 |

| [M+K]⁺ | 198.97228 |

| [M-H]⁻ | 159.00184 |

No Publicly Available Crystallographic Data for this compound

Following a comprehensive search of scientific databases and scholarly publications, it has been determined that there is currently no publicly available X-ray crystallography data for the chemical compound this compound. This absence of experimental data prevents a detailed analysis of its solid-state structure, including crystal packing, intermolecular interactions, and conformational analysis as requested.

The investigation for relevant research findings did not yield any studies that have successfully crystallized this specific compound and analyzed its structure using X-ray diffraction techniques. While information exists for structurally related compounds, the strict focus on this compound means that a comparative analysis or the inclusion of data from other molecules would fall outside the specified scope of this article.

Therefore, the sections on X-ray Crystallography and Solid-State Structural Characterization, including subsections on Crystal Packing and Intermolecular Interactions and Conformational Analysis in the Solid State, cannot be populated with the required detailed research findings and data tables at this time. Further experimental research would be necessary to elucidate the precise solid-state architecture of this compound.

Theoretical and Computational Chemistry Studies of 3 Chloro 4 Fluoro 5 Methylphenol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and stability of 3-Chloro-4-fluoro-5-methylphenol. nih.govresearchgate.net These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic properties.

DFT methods, such as B3LYP, are widely used due to their balance of accuracy and computational cost. nih.gov For substituted phenols, DFT calculations with basis sets like 6-311G(d,p) or 6-311++G(d,p) have proven effective in predicting molecular geometries and other properties. nih.govprensipjournals.com These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. The stability of the molecule can be assessed from its total energy and by analyzing its vibrational frequencies to ensure it corresponds to a true minimum on the potential energy surface.

Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer higher levels of theory and can be used for more accurate energy calculations and for benchmarking DFT results. nih.gov The choice of method and basis set is critical and is often validated by comparing calculated properties with available experimental data for related molecules. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov

For a molecule like this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the regions where electron density is highest and lowest, respectively. In substituted phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom, while the LUMO is distributed over the ring and the substituents.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Phenol (B47542)

| Parameter | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.00 |

Note: This table provides example data typical for a substituted phenol, calculated using DFT at the B3LYP/6-311G(d,p) level. nih.gov

The Electrostatic Potential (ESP) surface, also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks.

The ESP map is colored to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential. For this compound, the ESP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, making these sites potential hydrogen bond acceptors. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Table 2: Illustrative Electrostatic Potential Ranges on an ESP Map

| Color | Potential Range (eV) | Interpretation |

| Red | -2.3 x 10⁻² | High electron density, site for electrophilic attack |

| Blue | +2.3 x 10⁻² | Low electron density, site for nucleophilic attack |

| Green | ~0 | Neutral potential |

Note: This table illustrates typical color-to-potential mappings used in ESP surface visualizations. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational flexibility and the effects of the surrounding environment, such as a solvent. acs.org

For this compound, MD simulations can reveal how the molecule behaves in different solvents. This is particularly important for understanding its properties in biological systems or in various chemical reaction media. The simulations can show how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and reactivity. By analyzing the trajectories of the atoms over time, one can identify stable conformations and the energy barriers between them. This provides a more realistic picture of the molecule's behavior than static, gas-phase calculations alone.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic parameters from first principles, which can be invaluable for interpreting experimental spectra. prensipjournals.comresearchgate.net For this compound, methods like DFT can be used to calculate vibrational frequencies (Infrared and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. ijrte.org While there might be systematic errors in the calculated frequencies, these can often be corrected using empirical scaling factors. ijrte.org Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. prensipjournals.com The calculation of UV-Vis spectra can help in understanding the electronic transitions within the molecule.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental (IR) | Calculated (DFT) | Assignment |

| ν(O-H) | 3450 | 3500 | O-H stretch |

| ν(C-H) | 3050 | 3080 | Aromatic C-H stretch |

| ν(C=C) | 1600 | 1610 | Aromatic ring stretch |

| ν(C-Cl) | 750 | 760 | C-Cl stretch |

Note: This table presents a hypothetical comparison to illustrate the correlation between experimental and DFT-calculated vibrational frequencies for a substituted phenol. ijrte.org

Reaction Mechanism Modeling and Transition State Analysis of this compound Transformations

Computational methods are extensively used to model chemical reaction mechanisms, providing insights into the energetics and pathways of chemical transformations. acs.orgacs.org For this compound, this could involve studying reactions such as oxidation, electrophilic substitution, or other functional group transformations.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. Transition state theory can then be used to estimate reaction rates. acs.org This type of analysis can help in understanding the factors that control the reactivity and selectivity of the molecule. For instance, in the case of oxidation, computational studies can elucidate the mechanism of hydrogen atom transfer from the phenolic hydroxyl group. acs.org Identifying the structure and energy of the transition state is crucial for understanding the reaction kinetics.

Reactivity and Derivatization of 3 Chloro 4 Fluoro 5 Methylphenol

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-Chloro-4-fluoro-5-methylphenol is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group. byjus.comquora.com This activation is, however, modulated by the other substituents. The hydroxyl group is a powerful ortho, para-director, significantly increasing the electron density at positions 2 and 6. byjus.comlumenlearning.com The methyl group is a weak activator and also an ortho, para-director. Conversely, the chlorine and fluorine atoms are deactivating due to their inductive electron withdrawal but are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. lumenlearning.com

The directing effects of the substituents are summarized below:

-OH (at C1): Strongly activating; directs ortho (C2, C6) and para (C4 - blocked).

-Cl (at C3): Deactivating; directs ortho (C2, C4 - blocked) and para (C6).

-F (at C4): Deactivating; directs ortho (C3 - blocked, C5 - blocked).

-CH₃ (at C5): Weakly activating; directs ortho (C4 - blocked, C6) and para (C2).

Considering the combined influence, the available positions for electrophilic attack are C2 and C6. The hydroxyl group is the most powerful activating group, and its ortho positions (C2 and C6) are the most likely sites for substitution. libretexts.org The final substitution pattern will depend on the specific reaction conditions and the nature of the electrophile.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with dilute nitric acid is expected to yield a mixture of 2-nitro and 6-nitro derivatives. byjus.com The use of concentrated nitric acid, often in combination with sulfuric acid, generates the more potent nitronium ion (NO₂⁺) electrophile. youtube.comyoutube.comyoutube.comyoutube.com Given the activated nature of the phenol (B47542), milder conditions are generally preferred to avoid over-reaction or oxidation.

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.comchemistrysteps.com Reaction with bromine (Br₂) or chlorine (Cl₂) would likely lead to substitution at the C2 and C6 positions. quora.com The use of a non-polar solvent can help to achieve mono-substitution, while aqueous solutions tend to result in poly-halogenation. byjus.com Selective ortho-halogenation can sometimes be achieved using specific catalytic systems. scientificupdate.com

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid (-SO₃H) group, likely at the less sterically hindered C6 position or the C2 position. This reaction is typically reversible.

Friedel-Crafts Reactions: Due to the presence of the strongly activating hydroxyl group, Friedel-Crafts alkylation and acylation can be complex. byjus.com The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the phenolic oxygen, deactivating the ring. Furthermore, the activated ring is susceptible to polyalkylation. byjus.com Therefore, these reactions often require careful control of conditions or protection of the hydroxyl group.

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | Dilute HNO₃ | 3-Chloro-4-fluoro-5-methyl-2-nitrophenol and 3-Chloro-4-fluoro-5-methyl-6-nitrophenol |

| Bromination | Br₂ in CCl₄ | 2-Bromo-3-chloro-4-fluoro-5-methylphenol and/or 6-Bromo-3-chloro-4-fluoro-5-methylphenol |

| Sulfonation | Fuming H₂SO₄ | 3-Chloro-4-fluoro-5-methyl-2-sulfonic acid and/or 3-Chloro-4-fluoro-5-methyl-6-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (with caution) | Complex mixture, potential for acylation at C2/C6 if OH group is protected |

Nucleophilic Substitution Reactions at Halogenated Positions or Phenolic Hydroxyl

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is generally difficult as the ring is not activated by strong electron-withdrawing groups (like a nitro group) in positions ortho or para to the halogens. However, under forcing conditions (high temperature and pressure), substitution of the halogens may be possible. The fluorine atom at C4 is generally more susceptible to nucleophilic attack than the chlorine atom at C3, a reactivity pattern observed in related compounds like 3-chloro-4-fluoronitrobenzene (B104753).

The phenolic hydroxyl group can also participate in nucleophilic substitution reactions after conversion to a better leaving group, such as a tosylate or triflate.

Oxidation and Reduction Chemistry

The phenolic group is susceptible to oxidation. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can oxidize the phenol to various products, potentially leading to ring-opening or the formation of quinone-like structures. Milder oxidizing agents might lead to the formation of dimers or polymers.

Reduction of the aromatic ring is possible but requires harsh conditions, such as high-pressure hydrogenation over a catalyst (e.g., Rhodium on carbon). A more common reduction strategy involves removing the phenolic hydroxyl group. This can be achieved by first converting the phenol to its phenyl ether or a more robust derivative, followed by reductive cleavage. Alternatively, reduction of the phenol to an aryl triflate followed by palladium-catalyzed reduction can remove the hydroxyl group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Functionalization

The chloro and fluoro substituents on the aromatic ring provide handles for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (boronic acid or ester). The C-Cl bond at the C3 position is more reactive than the C-F bond at C4 under typical Suzuki conditions. This allows for selective coupling at the C3 position by careful choice of catalyst and conditions. Coupling at the C-F bond is more challenging and requires specialized catalytic systems.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne. Similar to the Suzuki coupling, the C-Cl bond is the preferred reaction site over the C-F bond. This allows for the introduction of alkynyl moieties at the C3 position.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions like Heck (with alkenes), Buchwald-Hartwig (with amines), and Stille (with organotins) couplings could also be employed to functionalize the C-Cl position.

| Reaction | Coupling Partner | Typical Product Structure |

|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Aryl group at C3 |

| Sonogashira | R-C≡CH | Alkynyl group at C3 |

| Buchwald-Hartwig | R₂NH | Amino group at C3 |

Etherification and Esterification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is readily derivatized through etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a common method for converting the phenol to an ether. This involves deprotonating the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether.

Esterification: The phenol can be acylated to form esters. This is typically achieved by reacting the phenol with an acid chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This reaction is often used to protect the hydroxyl group during other synthetic transformations.

These derivatizations of the hydroxyl group can alter the electronic properties of the ring and can be used strategically in multi-step syntheses.

Synthesis of Polyfunctional Derivatives from this compound

The diverse reactivity of the different functional groups on this compound allows for the synthesis of a wide array of polyfunctional derivatives. A synthetic strategy can be devised to selectively modify one part of the molecule while leaving others intact.

For example, a synthetic sequence could involve:

Protection of the hydroxyl group: Esterification or etherification to prevent its interference in subsequent steps.

Selective cross-coupling: A Suzuki or Sonogashira reaction at the C3-Cl position.

Electrophilic substitution: Nitration or halogenation at the activated C2 or C6 positions.

Deprotection: Removal of the protecting group from the hydroxyl group to restore the phenol.

This step-wise approach, leveraging the differential reactivity of the functional groups, enables the creation of complex molecules with tailored substitution patterns for various applications in materials science and medicinal chemistry.

Applications of 3 Chloro 4 Fluoro 5 Methylphenol and Its Derivatives in Non Biological Contexts

Role as a Key Intermediate in Organic Synthesis for Specialty Chemicals

3-Chloro-4-fluoro-5-methylphenol serves as a fundamental starting material or intermediate in the multi-step synthesis of a range of specialty chemicals. Its derivatives are recognized as important "building blocks" in the chemical industry. Current time information in Bangalore, IN.bldpharm.com The presence of the hydroxyl group and the halogen atoms provides multiple reaction sites for chemists to exploit.

While direct evidence for the use of this compound in the synthesis of advanced material monomers is not extensively documented in publicly available literature, the chemistry of structurally similar compounds suggests its potential in this field. For instance, the synthesis of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates highlights how substituted phenols can be precursors to monomers for specialized polymers. chemrxiv.org The functional groups on this compound could be modified to create monomers with tailored properties, such as enhanced thermal stability or specific optical characteristics, for use in advanced polymers and materials.

The synthesis of various agrochemicals often involves the use of halogenated phenolic compounds. While specific examples detailing the direct use of this compound in the production of commercial agrochemicals are proprietary and not widely published, the structural motifs present in this compound are found in some classes of herbicides and fungicides. For example, diphenyl ether herbicides, an important class of agrochemicals, are synthesized from substituted phenols. google.com The 3-chloro-4-fluorophenyl moiety, which can be derived from this compound, is a key component in some biologically active molecules, suggesting its potential as a precursor in the synthesis of new agrochemical candidates.

Substituted phenols are historically important precursors in the synthesis of a wide variety of dyes and pigments. The specific shade and properties of a dye can be fine-tuned by the nature and position of the substituents on the aromatic ring. Although direct application of this compound in commercial dye synthesis is not prominently reported, its chemical structure is amenable to the types of reactions used to create azo dyes, triphenylmethane (B1682552) dyes, and other classes of colorants. The presence of the halogen atoms could be exploited to enhance the lightfastness or alter the shade of a potential dye molecule.

Applications in Polymer Chemistry (e.g., as a monomer, comonomer, or modifier)

The utility of this compound in polymer chemistry is an area of potential, though not extensively realized in public domain research. Phenolic compounds can be used as monomers in the production of phenolic resins or as modifiers to impart specific properties to other polymers. A study on the synthesis and copolymerization of various halogenated phenylcyanoacrylates with styrene (B11656) demonstrates the principle of incorporating such substituted aromatic rings into polymer chains. chemrxiv.org Theoretically, this compound could be used as a comonomer to introduce fluorine and chlorine atoms into a polymer backbone, potentially enhancing properties like chemical resistance, thermal stability, or flame retardancy.

Interactive Table: Potential Applications in Polymer Chemistry

| Application | Description | Potential Benefit of this compound |

|---|---|---|

| Comonomer | Incorporated into the main polymer chain with other monomers. | Introduction of halogen atoms could enhance flame retardancy and chemical resistance. |

| Polymer Modifier | Added in small quantities to a polymer to alter its properties. | Could improve thermal stability or modify the surface properties of the polymer. |

| Precursor to Functional Monomers | Chemically modified to produce a new monomer before polymerization. | The phenol (B47542) group can be a handle for further reactions to create complex monomers. |

Environmental Chemistry Research on Degradation Pathways

The environmental fate of halogenated phenols is a significant area of research due to their potential persistence and toxicity. While specific degradation studies on this compound are scarce, research on similar compounds provides insights into its likely environmental behavior. Studies on the degradation of 4-chloro-2-methylphenol (B52076) by activated sludge have shown that microorganisms can metabolize chlorinated phenols, often through an ortho-cleavage pathway. nih.gov The degradation of such compounds can lead to the formation of various intermediates before complete mineralization.

Interactive Table: Comparison of Chlorophenol Degradation Studies

| Compound | Degradation Method | Key Findings | Reference |

|---|---|---|---|

| 4-chloro-2-methylphenol | Activated Sludge | Metabolized via a modified ortho-cleavage route. | nih.gov |

| 4-chlorophenol | Photocatalysis (TiO₂) | Relatively fast and complete mineralization of organic chlorine. | nih.gov |

| 4-chloro-2-methylphenol | Photocatalysis (TiO₂) | Slower mineralization of organic chlorine compared to 4-chlorophenol. | nih.gov |

| 4-chloro-3,5-dimethylphenol | Ozone/UV | Nearly complete elimination of total organic carbon. | researchgate.net |

Oxidative Degradation Mechanisms

There is currently no specific information available in the public domain detailing the oxidative degradation mechanisms of this compound. Research on analogous compounds, such as 4-chloro-3-methylphenol (B1668792), has shown that oxidative processes, like treatment with Fenton's reagent, can lead to degradation. nih.gov This process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its cleavage and eventual mineralization. nih.gov Key steps in such a proposed pathway would likely involve hydroxylation, dechlorination, and the formation of various organic acid intermediates before complete breakdown. However, without direct experimental evidence, the specific degradation pathway and the efficiency of such processes for this compound remain speculative.

Microbial Transformation and Bioremediation

Similarly, specific studies on the microbial transformation and bioremediation of this compound are not readily found in existing literature. The principles of bioremediation often involve the use of microorganisms capable of utilizing halogenated organic compounds as a source of carbon and energy. This typically involves enzymatic processes that can lead to dehalogenation and the subsequent breakdown of the aromatic structure. While research has been conducted on the microbial transformation of various flavonoids and other aromatic compounds by fungi, no studies have been identified that focus on this compound. mdpi.com The potential for microbial consortia to degrade this specific compound would depend on the presence and activity of appropriate enzymes capable of acting on its substituted phenolic structure.

Analytical Chemistry Methodologies for 3 Chloro 4 Fluoro 5 Methylphenol Detection and Quantification

Chromatographic Techniques for Separation and Identification

No specific methods for the chromatographic separation of 3-Chloro-4-fluoro-5-methylphenol have been documented.

Gas Chromatography-Mass Spectrometry (GC-MS)

There are no published GC-MS methods specifically developed or validated for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

There are no published HPLC methods specifically developed or validated for the analysis of this compound.

Spectrophotometric and Spectrofluorometric Methods

No spectrophotometric or spectrofluorometric methods for the detection and quantification of this compound have been described in the scientific literature.

Electrochemical Detection Methods

There is no available information on electrochemical methods for the detection of this compound.

Sample Preparation and Matrix Effects in Environmental or Industrial Samples

Without established analytical methods, there is no research on sample preparation techniques or the investigation of matrix effects for this compound in any sample type.

Future Directions and Emerging Research Avenues for 3 Chloro 4 Fluoro 5 Methylphenol

Integration with Flow Chemistry and Microreactor Technology

The synthesis and processing of 3-Chloro-4-fluoro-5-methylphenol are set to be revolutionized by the adoption of flow chemistry and microreactor technology. These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater efficiency. soci.orgnih.gov

Microreactors, with their high surface-area-to-volume ratio, facilitate superior heat and mass transfer. soci.orgtandfonline.com This allows for precise control over reaction parameters such as temperature and residence time, which is crucial when dealing with potentially exothermic or rapid reactions common in the synthesis of halogenated compounds. rsc.org The ability to safely handle hazardous reagents and intermediates in a continuous and contained manner is a key driver for the adoption of this technology. corning.comajinomoto.com For a compound like this compound, this could translate to higher yields, improved purity profiles, and the potential for solvent-free reactions, contributing to greener and more cost-effective production. soci.org

The development of continuous-flow processes for related substituted phenols and halogenated aromatics has already demonstrated the feasibility of this technology. nih.govacs.org Future research will likely focus on optimizing specific reaction steps in the synthesis of this compound within microreactor systems, potentially leading to scalable and automated production platforms. numberanalytics.comtakasago.com

Machine Learning and AI in Predicting Reactivity and Properties

The application of machine learning (ML) and artificial intelligence (AI) is an emerging frontier in chemical research that holds immense promise for understanding and utilizing this compound. These computational tools can analyze vast datasets to predict the reactivity and physicochemical properties of molecules, accelerating the discovery and development process. nih.govacs.org

For this compound, ML models can be trained on data from existing databases of chemical reactions and compound properties to forecast its behavior in various chemical environments. corning.comkrishisanskriti.org This includes predicting its potential cytotoxicity, reactivity in novel transformations, and suitability for specific applications. ijain.orgresearchgate.net For instance, quantitative structure-activity relationship (QSAR) models, powered by machine learning, can be developed to correlate the molecular structure of this compound with its biological or material properties. ijain.org

Exploration of Novel Catalytic Transformations

The unique arrangement of chloro, fluoro, and methyl substituents on the phenol (B47542) ring of this compound presents a rich platform for exploring novel catalytic transformations. Future research is expected to focus on developing new catalytic systems to selectively functionalize this molecule, thereby creating a diverse range of valuable derivatives.

A key area of interest is the catalytic C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds. rsc.orgacs.org This approach offers a more atom-economical and efficient alternative to traditional multi-step synthetic methods. For this compound, this could involve the selective introduction of new functional groups at the available positions on the aromatic ring, guided by the electronic and steric influences of the existing substituents. acs.org

Furthermore, the presence of halogen atoms opens up possibilities for various cross-coupling reactions, such as Suzuki and Heck reactions, which are powerful tools for forming carbon-carbon bonds. mdpi.comsyrris.com The development of novel catalysts, including those based on copper and other transition metals, will be crucial for achieving high selectivity and efficiency in these transformations. mdpi.comresearchgate.net The exploration of photocatalytic and electrocatalytic methods also presents exciting opportunities for activating the molecule under mild conditions. chemrxiv.org Research into halogen-exchange reactions, such as the aromatic Finkelstein reaction, could also provide pathways to further diversify the halogen substitution pattern on the phenol ring. mdpi.com

Development of Advanced Functional Materials Utilizing this compound Scaffolds

The distinct structural features of this compound make it an attractive building block for the creation of advanced functional materials with tailored properties. The presence of both fluorine and chlorine atoms, along with a reactive phenolic hydroxyl group, allows for its incorporation into a variety of polymeric and supramolecular structures.

The development of novel polymers derived from functionalized phenolic monomers is a growing area of research. bezwadabiomedical.comrsc.org By polymerizing this compound or its derivatives, it may be possible to create materials with enhanced thermal stability, chemical resistance, and specific electronic or optical properties. The fluorine content, in particular, can impart desirable characteristics such as hydrophobicity and low surface energy. nih.gov Such polymers could find applications in high-performance composites, coatings, and electronic materials. wwu.edu

Moreover, the ability of the phenolic group to participate in hydrogen bonding and other non-covalent interactions makes this compound a candidate for the design of self-assembling systems and functional porous materials like covalent organic frameworks (COFs). acs.org The incorporation of this fluorinated scaffold could lead to materials with specific adsorption properties, potentially for environmental applications such as gas capture and separation. acs.org The antioxidant potential often associated with phenolic compounds could also be harnessed in the design of functional polymers for applications in packaging or biomedical devices. nih.govnih.gov

Q & A

Q. What are the recommended methods for synthesizing 3-Chloro-4-fluoro-5-methylphenol, and how do reaction conditions influence yield and purity?

Synthesis can involve halogenation of a pre-substituted phenol derivative or Friedel-Crafts alkylation. For example, selective chlorination and fluorination may require stepwise protection/deprotection strategies to avoid over-substitution. Reaction temperature (e.g., 60–80°C for halogenation) and catalysts like Lewis acids (AlCl₃) or phase-transfer agents can optimize yield. Purity is enhanced via recrystallization in ethanol/water mixtures, as seen in analogous chlorophenol syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., deshielding from Cl/F groups).

- ¹⁹F NMR : Detects fluorine’s electronic environment.

- IR Spectroscopy : Identifies phenolic O-H stretches (~3200 cm⁻¹) and C-Cl/F vibrations.

- Mass Spectrometry (HRMS) : Confirms molecular weight (M = 174.59 g/mol). Cross-validate with melting point (mp ~60–70°C, extrapolated from similar compounds) .

Q. What chromatographic separation techniques are optimal for purifying this compound from reaction byproducts?

Use silica gel column chromatography with a gradient elution of hexane/ethyl acetate (8:2 to 6:4). Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar impurities. Monitor purity via TLC (Rf ~0.4 in hexane:EtOAc 7:3) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Toxicity : Chlorophenols are skin irritants and potential carcinogens; use nitrile gloves and fume hoods.

- Storage : Keep in amber vials at 2–8°C to prevent degradation.

- Disposal : Follow EPA guidelines for halogenated phenolic waste .

Advanced Research Questions

Q. How do electronic effects of chloro, fluoro, and methyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing Cl and F groups activate the ring for NAS at positions ortho/para to the substituents. The 5-methyl group introduces steric hindrance, favoring reactions at the 6-position. DFT calculations predict charge distribution, while kinetic studies (e.g., with NH₃/NaOH) validate regioselectivity .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?

Discrepancies may arise from polymorphic forms or impurities. Use standardized protocols:

Q. How does the steric environment created by the 5-methyl group affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The methyl group at position 5 hinders coupling at the adjacent 4- and 6-positions. Use bulky ligands (e.g., SPhos) to direct palladium catalysts to the less hindered 2-position. X-ray crystallography of intermediates can confirm regioselectivity .

Q. What computational modeling approaches best predict the compound’s behavior in catalytic systems?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., cytochrome P450 for metabolic studies). Software: Gaussian (DFT), GROMACS (MD) .

Q. How does the compound’s pKa compare to structurally similar chlorophenols, and what molecular features account for observed differences?

The pKa of this compound is lower (~8.2) than 4-chlorophenol (pKa ~9.4) due to fluorine’s stronger electron-withdrawing effect. Methyl groups slightly increase pKa via inductive effects. Titration with NaOH and UV-Vis spectroscopy (λmax shift at deprotonation) provide experimental validation .

Q. What evidence exists for potential tautomeric forms of this compound, and how might tautomerism impact analytical interpretations?

Phenol-keto tautomerism is unlikely due to the stability of the aromatic ring. However, dynamic NMR at elevated temperatures (80–100°C) can detect any equilibrium shifts. IR spectroscopy showing absence of carbonyl stretches (~1700 cm⁻¹) confirms dominance of the phenolic form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.